molecular formula C24H22BrClFN5O2 B1193701 Ripretinib HCl

Ripretinib HCl

Número de catálogo B1193701
Peso molecular: 546.8254
Clave InChI: SHMLAUSQLBFHPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2;  KDR), angiopoietin-1 receptor (TIE2;  TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS;  CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9

Aplicaciones Científicas De Investigación

1. Broad-Spectrum Inhibition in Oncology Ripretinib (DCC-2618) is primarily recognized for its broad-spectrum inhibition of mutant KIT and PDGFRA kinases found in cancers, especially gastrointestinal stromal tumors (GISTs). Its unique "switch-control" inhibitory action addresses the challenge of diverse drug-resistant KIT mutations in GISTs. Notably, Ripretinib demonstrates efficacy against a wide range of KIT mutants in patients with drug-resistant GISTs (Smith et al., 2019).

2. Clinical Efficacy in GIST Clinical trials, such as the INVICTUS study, have shown Ripretinib's efficacy in improving progression-free survival in patients with advanced GISTs who were resistant to approved treatments (Blay et al., 2020). Additionally, Ripretinib is studied for its role as a treatment option in various lines of GIST therapy, offering a therapeutic benefit even after disease progression at initial doses (George et al., 2021).

3. Potential in Other Applications Beyond GISTs, Ripretinib's potential extends to other applications, such as inhibiting novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. A study using molecular docking indicated Ripretinib's strong binding affinity with SARS-CoV-2 proteins, suggesting broader applicability beyond oncology (Alharthi et al., 2020).

4. Pharmacokinetic Studies Ripretinib's pharmacokinetics, including its interaction with other drugs and in different physiological conditions like hepatic impairment, have been extensively studied. These studies are crucial for understanding its metabolism and ensuring safe and effective use in various patient populations (Li et al., 2022), (Li et al., 2022).

5. Drug Interactions and Effects Understanding Ripretinib's interaction with other drugs, such as CYP3A inhibitors and inducers, and the effects of gastric acid reduction on its pharmacokinetics has been a focal point of research. These studies help in optimizing its therapeutic use and managing potential drug interactions (Li et al., 2021).

Propiedades

Nombre del producto

Ripretinib HCl

Fórmula molecular

C24H22BrClFN5O2

Peso molecular

546.8254

Nombre IUPAC

N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride

InChI

InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H

Clave InChI

SHMLAUSQLBFHPZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ripretinib HCl;  Ripretinib hydrochloride;  DCC-2618;  DCC 2618;  DCC2618.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ripretinib HCl
Reactant of Route 2
Reactant of Route 2
Ripretinib HCl
Reactant of Route 3
Reactant of Route 3
Ripretinib HCl
Reactant of Route 4
Reactant of Route 4
Ripretinib HCl
Reactant of Route 5
Ripretinib HCl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ripretinib HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.